molecular formula C16H16N4OS B12712422 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- CAS No. 84806-76-8

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)-

Cat. No.: B12712422
CAS No.: 84806-76-8
M. Wt: 312.4 g/mol
InChI Key: IELOFCWWYVVUTE-UHFFFAOYSA-N
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Description

The compound "Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)-" features a piperazine core substituted with a benzimidazole ring at the 1-position and a 2-thienylcarbonyl group at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as receptor ligands, enzyme inhibitors, and anticancer agents . The benzimidazole moiety is known for its bioisosteric properties, often enhancing binding affinity to biological targets, while the thienylcarbonyl group may influence electronic characteristics and metabolic stability .

Properties

CAS No.

84806-76-8

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H16N4OS/c21-16(14-5-2-10-22-14)20-8-6-19(7-9-20)13-4-1-3-12-15(13)18-11-17-12/h1-5,10-11H,6-9H2,(H,17,18)

InChI Key

IELOFCWWYVVUTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2N=CN3)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thiophene moiety: This step might involve the acylation of the benzimidazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent like EDCI or DCC.

    Piperazine ring formation: The final step could involve the reaction of the intermediate with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the benzimidazole ring, potentially leading to dihydrobenzimidazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme or disrupt the integrity of microbial cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Activities
Compound Structure Biological Activity Molecular Formula Key Substituents Source
1-(4-Chlorobenzhydryl)piperazine derivatives Cytotoxic (IC50 < 10 µM in cancer cells) C21H20ClN3O 4-Chlorobenzhydryl, benzoyl
1-(2-Methoxyphenyl)-4-(pyridin-2-yl)piperazine Antibacterial (Gram-positive/Gram-negative) C16H19N3O 2-Methoxyphenyl, pyridinyl
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Selective hMAO-B inhibition C12H10N4O2S Nitrophenyl, thiazole
1-(4-Methylcyclohexyl)-4-(2-thienylcarbonyl)piperazine Structural analog (no activity reported) C16H24N2OS Thienylcarbonyl, methylcyclohexyl

Role of Heterocyclic Moieties

  • Benzimidazole vs. Imidazole/Thiazole: Benzimidazole-containing compounds (e.g., thieno[3,4-d]imidazole derivatives) often exhibit enhanced kinase or receptor binding due to planar aromatic systems, compared to simpler imidazole or thiazole rings .
  • Thienylcarbonyl Group : The 2-thienylcarbonyl group in analogs like 1-isopropyl-4-(2-thienylcarbonyl)piperazine (MW 238.35 g/mol) may improve lipophilicity and metabolic stability compared to phenylcarbonyl derivatives .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • 5-HT1A Receptor Ligands: Conformationally constrained piperazines like trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine showed nanomolar affinity (Ki = 0.028 nM) and selectivity over D2 and α1 receptors .
  • PARP-1 Inhibition: Thienoimidazole-piperazine hybrids demonstrated potent PARP-1 inhibition (e.g., compound 13g, IC50 < 100 nM) .

Physicochemical Trends

  • Molecular Weight and Solubility : Thienylcarbonyl-piperazine derivatives typically have molecular weights between 238–350 g/mol, with polar substituents (e.g., sulfonyl groups) improving solubility .
  • Metabolic Stability : Bulkier substituents (e.g., 4-methylcyclohexyl) may reduce metabolic clearance compared to linear alkyl chains .

Biological Activity

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- (CAS No. 84806-76-8), is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and a summary of research findings.

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 312.39 g/mol
  • Appearance : Typically found as a powder or liquid.

Piperazine derivatives often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Many piperazine compounds act as inhibitors of important enzymes involved in metabolic pathways. For instance, some studies have shown that piperazine derivatives can inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels in the body .
  • Antimicrobial Activity : Piperazine compounds have been synthesized and tested for their efficacy against various microbial strains. The introduction of different substituents on the piperazine ring has been shown to enhance antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria; structure modifications can enhance efficacy.
Analgesic Effects Inhibitors like JNJ-1661010 show potential in reducing pain in animal models by increasing endocannabinoid levels.
Antifilarial Certain derivatives demonstrate macrofilaricidal and microfilaricidal activity against filarial infections.

Case Studies

  • FAAH Inhibition Study :
    • A study on JNJ-1661010, a piperazine derivative, demonstrated its ability to selectively inhibit FAAH, leading to increased levels of endocannabinoids in the brain. This resulted in significant analgesic effects in rat models of neuropathic pain and inflammation, suggesting potential clinical applications for pain management .
  • Antimicrobial Efficacy :
    • Research evaluating various piperazine derivatives for antimicrobial activity found that modifications to the piperazine structure significantly influenced their effectiveness against bacterial strains. For example, certain compounds showed lower minimum inhibitory concentrations (MICs) against S. aureus compared to traditional antibiotics .
  • Antifilarial Activity :
    • A derivative containing a piperazine moiety was tested against Brugia malayi, showing promising results with up to 53.6% adulticidal activity at specific dosages in rodent models. This highlights the potential for developing new antifilarial agents based on piperazine structures .

Research Findings

Recent studies have focused on optimizing the biological activity of piperazine derivatives through structural modifications:

  • Structural Variations : Alterations such as adding thienyl groups or modifying the benzimidazole component have been shown to enhance specific biological activities while reducing toxicity .
  • Synergistic Effects : Combinations of piperazine derivatives with other pharmacophores have been investigated for synergistic effects, particularly in antimicrobial applications where multi-drug resistance is a concern .

Q & A

Q. What synthetic strategies are recommended for introducing the benzimidazole moiety into piperazine derivatives?

The benzimidazole group can be incorporated via condensation reactions using ortho-phenylenediamine intermediates. For example, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized by reacting 2-mercaptobenzimidazole with 4-fluorobenzaldehyde under basic conditions (e.g., KOH in ethanol) . Cyclization steps often require catalysts like Pd(OAc)₂ for Suzuki couplings or acid-mediated ring closure. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can structural ambiguities in piperazine derivatives be resolved experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemical conflicts. For instance, SHELXTL can model hydrogen bonding between the piperazine nitrogen and carbonyl groups, clarifying tautomeric forms . Complementary techniques like NMR (²⁹Si DEPT for heterocycles) and high-resolution mass spectrometry (HRMS) validate molecular connectivity .

Q. What are standard protocols for assessing the solubility and stability of this compound?

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification (λ = 254 nm for aromatic systems) .
  • Stability: Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products like hydrolyzed thienylcarbonyl intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-thienylcarbonyl group?

  • Acylation: React piperazine with 2-thiophenecarbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Microwave-assisted synthesis (100°C, 30 min) increases yields to >80% by reducing side reactions .
  • Protection/Deprotection: Temporarily protect the benzimidazole nitrogen with a Boc group (di-tert-butyl dicarbonate) to prevent unwanted nucleophilic attacks during acylation .

Q. What methodologies are effective for evaluating dopamine D2 receptor affinity?

  • Radioligand Binding Assays: Use [³H]Spiperone in HEK293 cells expressing human D2 receptors. Calculate IC₅₀ values via competitive binding curves (GraphPad Prism) .
  • Docking Analysis: Employ AutoDock Vina with PDB ID 6CM4 (D2 receptor structure). Focus on interactions between the thienylcarbonyl group and orthosteric site residues (e.g., Asp114) .

Q. How do structural modifications impact biological activity?

  • Thienyl vs. Phenylcarbonyl: Replace the thienyl group with phenyl in SAR studies. Thienyl derivatives show 3× higher D2 affinity due to sulfur-mediated hydrophobic interactions .
  • Benzimidazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole 4-position to enhance metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .

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